N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide
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Overview
Description
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of an ethoxybenzylidene group, a hydrazino group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The fluorobenzamide moiety can enhance binding affinity to certain receptors or enzymes, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
- 2-(2-(4-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
- N-(4-Ethoxy-phenyl)-2-(2-(4-((4-methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoacetamide
Uniqueness
N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can significantly influence its chemical reactivity and biological activity. The ethoxy group also provides distinct steric and electronic properties compared to similar compounds, potentially leading to different interactions with biological targets .
Properties
CAS No. |
767335-63-7 |
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Molecular Formula |
C18H18FN3O3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C18H18FN3O3/c1-2-25-16-9-3-13(4-10-16)11-21-22-17(23)12-20-18(24)14-5-7-15(19)8-6-14/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+ |
InChI Key |
PWQMRGIKTKHSBL-SRZZPIQSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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